Methyl(2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylatehydrochloride
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Overview
Description
Methyl(2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylatehydrochloride is a synthetic organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylatehydrochloride typically involves multiple steps, including the formation of the quinoxaline core and subsequent functionalization. Common synthetic routes may include:
Formation of Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound under acidic or basic conditions.
Coupling with Pyrrolidine Derivative: The final step involves coupling the quinoxaline derivative with a pyrrolidine-2-carboxylate ester under appropriate conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl(2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the quinoxaline ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions may result in various quinoxaline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of Methyl(2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylatehydrochloride would depend on its specific biological target. Generally, quinoxaline derivatives exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or DNA. This interaction can modulate various cellular pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a similar core structure.
Chloroquinoxaline: A derivative with a chloro group on the quinoxaline ring.
Methoxyquinoxaline: A derivative with a methoxy group on the quinoxaline ring.
Uniqueness
Methyl(2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylatehydrochloride is unique due to the specific combination of functional groups and the pyrrolidine-2-carboxylate moiety. This unique structure may confer distinct biological activities and properties compared to other quinoxaline derivatives.
Properties
Molecular Formula |
C15H17Cl2N3O4 |
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Molecular Weight |
374.2 g/mol |
IUPAC Name |
methyl (2S)-4-(3-chloro-7-methoxyquinoxalin-2-yl)oxypyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H16ClN3O4.ClH/c1-21-8-3-4-10-11(5-8)19-14(13(16)18-10)23-9-6-12(17-7-9)15(20)22-2;/h3-5,9,12,17H,6-7H2,1-2H3;1H/t9?,12-;/m0./s1 |
InChI Key |
ACQRLLJPUMAMFD-RLOOEAFISA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(C(=N2)OC3C[C@H](NC3)C(=O)OC)Cl.Cl |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C(=N2)OC3CC(NC3)C(=O)OC)Cl.Cl |
Origin of Product |
United States |
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